molecular formula C9H14O2 B1638925 Methyl (2E)-3-cyclopentylprop-2-enoate CAS No. 136823-41-1

Methyl (2E)-3-cyclopentylprop-2-enoate

Cat. No. B1638925
CAS RN: 136823-41-1
M. Wt: 154.21 g/mol
InChI Key: DKBNVGOWHNOALZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-cyclopentylprop-2-enoate, also known as Methyl 3-cyclopentylacrylate, is an organic compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is mainly used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Cycloaddition Reactions

The compound participates in cycloaddition reactions, particularly [3 + 2] cycloadditions. These reactions involve the combination of two or more molecules to form a new ring system. Methyl (2E)-3-cyclopentylprop-2-enoate can act as a dipolarophile, reacting with suitable dipolarophiles to yield intriguing products. For instance, it forms regioisomers with acridine-based dipolarophiles, leading to 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates .

Thiophene Derivatives

Researchers have synthesized thiophene derivatives using methyl (2E)-3-cyclopentylprop-2-enoate as a precursor. These derivatives exhibit interesting properties, including potential applications in materials science and organic electronics .

NMR Spectroscopy and Structure Elucidation

The compound’s NMR spectra provide valuable information about its structure and conformation. Researchers use one-dimensional (1D) and two-dimensional (2D) NMR techniques to study its behavior in solution. Additionally, the investigation of its regioselectivity in cycloaddition reactions sheds light on its geometric isomers and relative configurations .

Carboxylic Acid Production

Hydrolysis of methyl 5-(acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylates results in carboxylic acids. These acids can find applications in various fields, including catalysis, drug design, and materials science. Notably, during NMR measurements, decarboxylation occurs, leading to the formation of a new prochiral carbon center .

properties

IUPAC Name

methyl (E)-3-cyclopentylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)7-6-8-4-2-3-5-8/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBNVGOWHNOALZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E)-3-cyclopentylprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2E)-3-cyclopentylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl (2E)-3-cyclopentylprop-2-enoate
Reactant of Route 3
Reactant of Route 3
Methyl (2E)-3-cyclopentylprop-2-enoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl (2E)-3-cyclopentylprop-2-enoate
Reactant of Route 5
Reactant of Route 5
Methyl (2E)-3-cyclopentylprop-2-enoate
Reactant of Route 6
Reactant of Route 6
Methyl (2E)-3-cyclopentylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.